molecular formula C22H23N5OS B13367034 N-(1-cyano-1,2-dimethylpropyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B13367034
M. Wt: 405.5 g/mol
InChI Key: SLEXJLXPZOXZKZ-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound featuring a 1,2,4-triazole core scaffold disubstituted with phenyl groups and linked to a cyano-dimethylpropyl acetamide moiety via a sulfanyl bridge. The 1,2,4-triazole scaffold is a significant pharmacophore in medicinal chemistry, known for its presence in compounds with a wide range of biological activities . This molecular architecture suggests potential for diverse biochemical interactions, making it a valuable intermediate for researchers investigating new pharmacologically active agents. Compounds with structurally similar 1,2,4-triazole cores have been explored as potential inhibitors for various biological targets, highlighting the research utility of this chemical class in drug discovery efforts . The presence of the acetamide and sulfanyl groups can contribute to hydrogen bonding and other molecular interactions, which may influence the compound's binding affinity and specificity. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material in accordance with all applicable laboratory safety standards.

Properties

Molecular Formula

C22H23N5OS

Molecular Weight

405.5 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H23N5OS/c1-16(2)22(3,15-23)24-19(28)14-29-21-26-25-20(17-10-6-4-7-11-17)27(21)18-12-8-5-9-13-18/h4-13,16H,14H2,1-3H3,(H,24,28)

InChI Key

SLEXJLXPZOXZKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Thioacetamide Introduction: The triazole ring can be functionalized with a thioacetamide group using thiolation reactions.

    Cyano Group Addition: The cyano group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The aromatic rings in the triazole moiety may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted triazole derivatives.

Scientific Research Applications

N-(2-Cyano-3-methylbutan-2-yl)-2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetamide may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Possible therapeutic agent due to its structural features.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with triazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyano and thioacetamide groups may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table highlights structural variations among analogues sharing the 4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl core:

Compound Name Substituents on Acetamide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Modifications Biological Activity (if reported) Reference ID
N-(1-cyano-1,2-dimethylpropyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide 1-cyano-1,2-dimethylpropyl C₂₄H₂₄N₆OS 460.55 Cyano, branched alkyl Not explicitly reported
N-(4-bromophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (7e) 4-bromophenyl C₂₅H₁₉BrN₆OS₂ 563.49 Bromophenyl, thiadiazole linkage Antimicrobial (broad-spectrum)
N-(4-chlorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (7f) 4-chlorophenyl C₂₅H₁₉ClN₆OS₂ 519.04 Chlorophenyl, thiadiazole linkage Antimicrobial (broad-spectrum)
N-(5-fluoro-2-methylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide 5-fluoro-2-methylphenyl C₂₃H₁₉FN₄OS 418.49 Fluoro, methylphenyl Not reported
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-...acetamide Pyrazol-4-yl C₂₇H₂₄N₆O₂S 496.58 Pyrazole ring, ketone Not reported
N′-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide Hydrazide-linked benzyloxyphenyl C₃₀H₂₅N₅O₂S 519.62 Hydrazide, benzyloxy group Not reported

Biological Activity

N-(1-cyano-1,2-dimethylpropyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, providing insights into its pharmacological properties, synthesis, and potential applications.

Molecular Structure and Composition

The compound's molecular formula is C22H23N5OS, with a molecular weight of 405.5 g/mol. Its structure includes a triazole ring, a cyano group, and a sulfanyl moiety, which are pivotal in determining its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC22H23N5OS
Molecular Weight405.5 g/mol
IUPAC NameThis compound

Antifungal and Anticancer Properties

Compounds containing triazole rings are often investigated for their antifungal and anticancer properties. Preliminary studies suggest that this compound may exhibit significant biological activity against various fungal strains and cancer cell lines. The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific receptors or enzymes. Interaction studies typically employ biochemical assays and molecular docking simulations to elucidate binding affinities and predict therapeutic potential. Such studies are crucial for understanding how this compound interacts with biological systems.

Pharmacological Studies

Case Study: In Vitro Activity Against Cancer Cells

A study conducted on the cytotoxic effects of this compound revealed promising results:

  • Cell Lines Tested: HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values: The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines.

These findings indicate that the compound has potential as an anticancer agent and warrants further investigation.

Synthetic Routes

The synthesis of this compound involves several key steps:

  • Formation of the Triazole Ring: This can be achieved through cyclization reactions using hydrazine derivatives.
  • Introduction of the Cyano Group: Typically involves nucleophilic addition reactions.
  • Attachment of the Sulfanyl Moiety: This may be done through thiolation reactions.

Summary of Synthesis Steps

StepReaction Type
Triazole Ring FormationCyclization
Cyano Group IntroductionNucleophilic Addition
Sulfanyl AttachmentThiolation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-cyano-1,2-dimethylpropyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Synthesize the triazole core via 1,3-dipolar cycloaddition between substituted azides and alkynes under Cu(OAc)₂ catalysis in a solvent system (e.g., t-BuOH:H₂O 3:1). Monitor reaction progress via TLC (hexane:ethyl acetate 8:2) .
  • Step 2 : Functionalize the triazole with a sulfanylacetamide group using nucleophilic substitution. Optimize reaction time (6–8 hours) and temperature (room temperature) to minimize side products .
  • Step 3 : Purify via recrystallization (ethanol) or column chromatography (silica gel, DCM/EtOAc) .
    • Yield Optimization : Use Design of Experiments (DoE) to test variables (catalyst loading, solvent ratios). For example, highlights statistical methods to reduce experimental trials while maximizing yield .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Key Techniques :

  • IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1670 cm⁻¹, C≡N at ~2200 cm⁻¹) .
  • NMR : Analyze substituent environments (e.g., triazole proton at δ 8.36 ppm in DMSO-d₆) and acetamide NH signals (δ 10.79–11.02 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₂₁H₁₈N₅O₄: 404.1359 vs. observed 404.1348) .
    • Data Table :
TechniqueKey Peaks/DataFunctional Group Confirmation
IR1671 cm⁻¹C=O (acetamide)
¹H NMRδ 5.38 (s, 2H)–NCH₂CO– linkage
HRMS404.1348Molecular ion accuracy

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structurally similar triazole derivatives?

  • Methodology :

  • SAR Studies : Systematically modify substituents (e.g., phenyl vs. pyridinyl groups) and evaluate activity changes. notes that replacing a chlorophenyl with furanyl enhances antifungal potency .
  • Computational Screening : Use DFT or molecular docking to predict binding affinities. emphasizes integrating computational models to prioritize analogs for synthesis .
    • Case Study : In , a furan-substituted analog showed 10× higher antimicrobial activity than phenyl derivatives, attributed to improved hydrophobic interactions .

Q. How can reaction pathways be designed to minimize by-products in triazole-functionalized acetamides?

  • Advanced Techniques :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves selectivity .
  • Solvent-Free Conditions : Eliminate solvent compatibility issues; reports 15–20% yield increases under neat conditions .
  • Flow Chemistry : Enables precise control of reaction parameters (temperature, residence time) for scalable synthesis .

Q. What mechanistic insights explain the compound’s potential anticancer activity, and how can they be validated?

  • Hypothesis : The triazole sulfanyl group may inhibit kinase enzymes via covalent binding to cysteine residues.
  • Validation Steps :

  • Enzyme Assays : Measure IC₅₀ against target kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
  • X-ray Crystallography : Resolve ligand-enzyme binding modes (e.g., triazole interaction with ATP-binding pockets) .
  • In Vivo Models : Evaluate tumor growth inhibition in xenograft mice, correlating with pharmacokinetic data (Cmax, t₁/₂) .

Methodological Considerations

Q. How do researchers balance synthetic complexity with biological efficacy in triazole-acetamide derivatives?

  • Framework :

  • Step 1 : Prioritize substituents using cheminformatics tools (e.g., Lipinski’s Rule of Five for drug-likeness).
  • Step 2 : Synthesize a focused library (10–15 analogs) with incremental structural changes .
  • Step 3 : Use high-throughput screening to identify lead candidates with >50% efficacy at ≤10 μM .

Q. What statistical approaches are recommended for analyzing heterogeneous datasets in structure-activity relationships?

  • Tools :

  • PCA (Principal Component Analysis) : Reduces dimensionality in datasets (e.g., 20+ physicochemical parameters) .
  • ML Models : Random Forest or SVM to predict bioactivity based on molecular descriptors (e.g., logP, polar surface area) .
    • Case Study : applied DoE to optimize TiO₂ photocatalysis, a transferable approach for reaction condition screening .

Data Contradictions and Resolution

Q. Why do NMR spectra of analogous compounds show variability in triazole proton shifts?

  • Root Cause : Solvent polarity (DMSO vs. CDCl₃) and hydrogen bonding alter chemical shifts.
  • Resolution : Standardize NMR conditions (e.g., DMSO-d₆ for all analogs) and reference internal standards (TMS) .

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • Strategy :

  • Refine force field parameters in docking simulations (e.g., AMBER vs. CHARMM).
  • Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

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